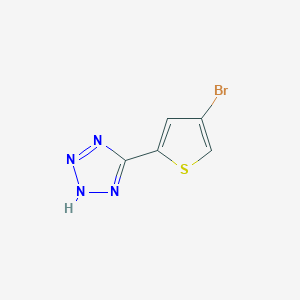![molecular formula C14H16ClNO4 B7578796 1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578796.png)
1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid, also known as CPAC, is a chemical compound that has been extensively studied for its potential use in scientific research. CPAC is a derivative of the amino acid proline and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in a variety of biological processes. This compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to improve glucose tolerance in animal models of diabetes. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid for lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the identification of the specific targets of this compound in biological systems. Additionally, this compound could be studied for its potential use in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis. Finally, this compound could be studied for its potential use in the development of new materials with unique properties.
Conclusion:
In conclusion, this compound is a promising compound for scientific research with potential applications in drug discovery, antibiotics, and the treatment of a variety of diseases. This compound has a relatively simple synthesis method, but also has limitations in terms of solubility in aqueous solutions. Future research on this compound could lead to the development of new drugs and materials with unique properties.
Synthesis Methods
1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid can be synthesized through a multistep process starting from proline. The first step involves the protection of the amine group on proline with a protecting group such as Boc or Fmoc. The next step involves the introduction of the chlorophenyl group through a reaction with 4-chlorophenol. The resulting intermediate is then reacted with acetic anhydride to form the acetyl group. Finally, the protecting group is removed to yield this compound.
Scientific Research Applications
1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid has been studied for its potential use in a variety of scientific research areas. One of the most promising applications of this compound is in the field of drug discovery. This compound has been shown to have potential as a lead compound for the development of new drugs targeting a variety of diseases including cancer, diabetes, and Alzheimer's disease. This compound has also been studied for its potential use in the development of new antibiotics.
properties
IUPAC Name |
1-[2-(4-chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-14(13(18)19)7-2-8-16(14)12(17)9-20-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVWWVPPWDUEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,1-dioxothiolan-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578718.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid](/img/structure/B7578731.png)



![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one](/img/structure/B7578751.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid](/img/structure/B7578766.png)
![2-[4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)piperidin-1-yl]acetamide](/img/structure/B7578769.png)
![2-Methyl-1-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578772.png)
![1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578779.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578783.png)

![1-[2-(3-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578803.png)
![2-Methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578809.png)